"5-Benzoyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one" appears to be a hexahydropyrimidine derivative, structurally similar to the compounds investigated for muscarinic acetylcholine receptor M3 (mAChR M3) inhibition in the paper by []. These compounds belong to a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms.
5-benzoyl-6-(4-(difluoromethoxy)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound with significant pharmaceutical potential. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The structure features multiple functional groups that contribute to its reactivity and biological interactions.
The compound is synthesized through various methods that typically involve multi-step organic reactions. It can be found in chemical databases and literature, such as PubChem and Sigma-Aldrich, which provide detailed information about its synthesis, properties, and applications.
This compound can be classified under:
The synthesis of 5-benzoyl-6-(4-(difluoromethoxy)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves:
The synthesis may require specific conditions such as temperature control, the presence of catalysts (e.g., Lewis acids), and protection/deprotection strategies to ensure the selective introduction of functional groups without unwanted side reactions.
The molecular formula for this compound is , with a molecular weight of approximately 364.32 g/mol. The structure includes:
Crystallographic studies have shown that the tetrahydropyrimidine ring adopts a half-chair conformation, with specific torsion angles between substituents indicating steric interactions within the molecule .
The compound can undergo various chemical reactions:
These reactions often require careful control of pH and temperature to optimize yield and selectivity. Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or acetonitrile) can significantly affect outcomes.
The biological activity of 5-benzoyl-6-(4-(difluoromethoxy)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is primarily attributed to its ability to interact with specific biological targets, potentially inhibiting enzymes or modulating receptor activity.
Studies suggest that compounds in this class may act as inhibitors for enzymes involved in metabolic pathways or signal transduction processes, although specific targets for this compound require further investigation.
Relevant data from sources indicate that the compound exhibits notable thermal stability up to certain temperatures before decomposition occurs .
5-benzoyl-6-(4-(difluoromethoxy)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has potential applications in:
Research into its pharmacological effects continues, highlighting its potential as a therapeutic agent in various medical fields .
The compound 5-benzoyl-6-(4-(difluoromethoxy)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one features a partially saturated pyrimidine ring, classified as a 1,4,5,6-tetrahydropyrimidine. Its systematic name reflects key substituents:
The tetrahydropyrimidine core adopts a half-chair conformation, with the C4 hydroxy and trifluoromethyl groups introducing steric strain. The difluoromethoxy group enhances polarity, while the trifluoromethyl group contributes to electron-withdrawing effects. The benzoyl moiety at C5 allows π-conjugation with the heterocyclic core, influencing electronic distribution.
Table 1: Structural Attributes of the Compound
Position | Substituent | Chemical Implication |
---|---|---|
2 | Lactam (2-one) | Hydrogen-bond acceptor; enhances binding to biological targets |
4 | −OH and −CF₃ | Stereogenic center; modulates steric bulk and electronic properties |
5 | Benzoyl | Conjugation with core; influences lipophilicity |
6 | 4-(Difluoromethoxy)phenyl | Polar group; enhances metabolic stability |
The structural complexity arises from the synergistic effects of these substituents, which collectively influence reactivity, solubility, and target engagement [1] [6] [8].
Fluorinated groups are pivotal in modern drug design due to their ability to fine-tune pharmacokinetic and pharmacodynamic properties. In this compound:
Fluorine’s high electronegativity (Pauling scale: 4.0) and small atomic radius (van der Waals radius: 1.47 Å) allow strategic modulation of steric and electronic parameters without significant steric perturbation. Approximately 30% of FDA-approved drugs contain fluorine, underscoring its role in optimizing bioavailability and target selectivity [6] [7].
Table 2: Impact of Fluorinated Groups on Drug Properties
Fluorinated Group | Key Properties | Role in Compound |
---|---|---|
Trifluoromethyl (−CF₃) | ↑ Lipophilicity; ↑ Metabolic stability; Strong σ-induction | Stabilizes C4 carbocation; reduces oxidative metabolism |
Difluoromethoxy (−OCHF₂) | Balanced log D; Dipole formation; ↓ Metabolic degradation | Enhances binding to aromatic pocket in enzymes; improves oral bioavailability |
Tetrahydropyrimidines emerged as pharmacophores in the 1990s with the discovery of ectoine, a natural osmolyte from halophilic bacteria, which demonstrated cytoprotective effects. Synthetic derivatives like CDD-0102 (an M1 muscarinic agonist) highlighted the scaffold’s potential in CNS disorders by enhancing cognitive flexibility via selective receptor modulation [8].
The integration of fluorine began in the early 2000s, driven by advances in fluorination techniques (e.g., transition metal-catalyzed C−F activation). Fluorinated tetrahydropyrimidines like the subject compound represent a "third generation" of derivatives, where fluorine atoms address limitations of earlier analogs:
Table 3: Evolution of Tetrahydropyrimidine-Based Therapeutics
Generation | Examples | Therapeutic Application | Limitations Addressed |
---|---|---|---|
First (1990s) | Ectoine; Manzacidin A | Cytoprotection; Antimicrobial | Low metabolic stability; Limited target selectivity |
Second (2000s) | CDD-0102 | Alzheimer’s disease (M1 agonist) | Moderate bioavailability; Short half-life |
Third (2010–present) | Fluorinated derivatives (e.g., subject compound) | Antitrypanosomal; Enzyme inhibition | Enhanced target affinity; Resistance to enzymatic degradation |
The subject compound exemplifies modern design strategies, leveraging fluorinated groups to overcome historical challenges in parasitic disease treatment [1] [8].
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: